4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid is a complex organic compound characterized by its bromophenyl and butylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the butylamino group to its corresponding oxo form.
Reduction: Reduction of the bromophenyl group to form a phenyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid.
Reduction: Formation of 4-(2-Phenylamino)-2-(butylamino)-4-oxobutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, modulating their activity. The butylamino group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-((2-Chlorophenyl)amino)-2-(butylamino)-4-oxobutanoic acid
4-((2-Iodophenyl)amino)-2-(butylamino)-4-oxobutanoic acid
4-((2-Methylphenyl)amino)-2-(butylamino)-4-oxobutanoic acid
Uniqueness: 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid stands out due to its bromophenyl group, which imparts unique chemical reactivity compared to its chloro-, iodo-, and methyl- analogs. This distinct reactivity can lead to different biological and industrial applications.
Properties
IUPAC Name |
4-(2-bromoanilino)-2-(butylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-2-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15/h4-7,12,16H,2-3,8-9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQILUQWKKZFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.